6-Chloro-2-cyano-3-nitropyridine
Overview
Description
6-Chloro-2-cyano-3-nitropyridine is an organic compound with the molecular formula C6H2ClN3O2. It appears as a yellow crystalline solid and is known for its applications in various chemical reactions and industrial processes . This compound is particularly notable for its use in the synthesis of other chemical compounds and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloro-2-cyano-3-nitropyridine can be synthesized through the reaction of 2-cyano-3-nitropyridine with ferrous chloride . This reaction typically involves the use of specific solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-cyano-3-nitropyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation . These reactions are influenced by the presence of functional groups such as the cyano and nitro groups, which can participate in different chemical transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction often involves the use of nucleophiles such as amines or alkoxides in solvents like dimethylformamide (DMF) at moderate temperatures.
Reduction: Reduction reactions may use reagents like sodium borohydride or hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.
Oxidation: Oxidation reactions can involve oxidizing agents such as potassium permanganate or hydrogen peroxide to modify the functional groups on the pyridine ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while reduction can produce amino derivatives of the original compound.
Scientific Research Applications
6-Chloro-2-cyano-3-nitropyridine is used in a wide range of scientific research applications :
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new chemical reactions and methodologies.
Biology: The compound is used in the study of biological systems and can be a precursor for biologically active molecules.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyano-3-nitropyridine involves its interaction with various molecular targets and pathways . The compound’s functional groups, such as the cyano and nitro groups, play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations.
Comparison with Similar Compounds
- 2-Chloro-3-nitropyridine
- 2-Cyano-3-nitropyridine
- 6-Chloro-3-nitropyridine-2-carbonitrile
Comparison: 6-Chloro-2-cyano-3-nitropyridine is unique due to the presence of both cyano and nitro groups on the pyridine ring, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
6-chloro-3-nitropyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2/c7-6-2-1-5(10(11)12)4(3-8)9-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIHGTRTKQZJAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538875 | |
Record name | 6-Chloro-3-nitropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93683-65-9 | |
Record name | 6-Chloro-3-nitropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-3-nitropyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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